molecular formula C13H9N3O2 B1214674 9-Amino-2-nitroacridine CAS No. 23045-35-4

9-Amino-2-nitroacridine

Número de catálogo: B1214674
Número CAS: 23045-35-4
Peso molecular: 239.23 g/mol
Clave InChI: QFSMBYCXODQZJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development and Discovery of 9-Amino-2-nitroacridine

The discovery of acridine, the parent heterocyclic compound of this compound, dates to 1870, when Carl Gräbe and Heinrich Caro isolated it from coal tar. Acridine derivatives gained prominence in the early 20th century due to their biological activities, particularly in antibacterial and antimalarial applications. The specific modification of acridine to introduce amino and nitro groups at positions 9 and 2, respectively, emerged as part of mid-20th-century efforts to develop DNA-intercalating agents for cancer therapy.

The synthesis of this compound was first reported in the context of structural optimization studies aimed at enhancing DNA-binding affinity. Early work on nitroacridines, such as 1-nitro and 2-nitro derivatives, revealed that substituent positioning critically influenced biological activity. By the 1970s, systematic reviews on 9-substituted acridines highlighted synthetic routes for introducing nitro groups at position 2, often via nitration of 9-aminoacridine precursors. These efforts laid the groundwork for understanding the compound’s role in medicinal chemistry.

Chemical Identity and Nomenclature

This compound is a nitro-substituted acridine derivative with the following characteristics:

Table 1: Chemical Identity of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₁₃H₉N₃O₂
Molecular Weight 239.23 g/mol
CAS Registry Number 23045-35-4
SMILES Notation C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N+[O-])N

The compound’s planar aromatic structure enables intercalation into DNA, while the electron-withdrawing nitro group at position 2 enhances electrophilic reactivity. Its nomenclature follows IUPAC guidelines, with numbering starting at the nitrogen atom in the central ring.

Position of this compound in Acridine Chemistry Research

This compound occupies a unique niche in acridine research due to its dual functional groups, which confer distinct electronic and steric properties. Compared to other acridine derivatives, such as 9-aminoacridine (a topical antiseptic) or amsacrine (an anticancer drug), the nitro group at position 2 enhances DNA-binding affinity and mutagenic potential.

Table 2: Comparative Analysis of Acridine Derivatives

Compound Key Substituents Primary Research Application
9-Aminoacridine -NH₂ at position 9 Antiseptic, pH indicator
Amsacrine -NH₂ and methanesulfonamide Topoisomerase II inhibition
This compound -NH₂ at 9, -NO₂ at 2 DNA intercalation, mutagenesis

The compound’s ability to induce frameshift mutations via DNA intercalation has made it a tool for studying genetic toxicity. Additionally, its nitro group facilitates metabolic activation in hypoxic environments, a property explored in prodrug designs for targeting tumor microenvironments. Recent studies have also investigated its role in hybrid pharmacophores, where it is conjugated with mycophenolic acid to enhance antiproliferative activity.

Structural and Mechanistic Insights

The planar structure of this compound allows for strong π-π stacking interactions with DNA base pairs, while the nitro group participates in hydrogen bonding and electrostatic interactions. Spectrophotometric analyses confirm that the nitro group reduces the compound’s pKa compared to non-nitrated analogues, enhancing its solubility in polar solvents.

Propiedades

Número CAS

23045-35-4

Fórmula molecular

C13H9N3O2

Peso molecular

239.23 g/mol

Nombre IUPAC

2-nitroacridin-9-amine

InChI

InChI=1S/C13H9N3O2/c14-13-9-3-1-2-4-11(9)15-12-6-5-8(16(17)18)7-10(12)13/h1-7H,(H2,14,15)

Clave InChI

QFSMBYCXODQZJA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)[N+](=O)[O-])N

SMILES canónico

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)[N+](=O)[O-])N

Otros números CAS

23045-35-4

Sinónimos

9-amino-2-nitroacridine

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Molecular Properties

Substituents at the 2-position significantly influence electronic properties, solubility, and DNA-binding efficiency. Key derivatives include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Effects References
9-Aminoacridine (Parent) None (2-H) C₁₃H₁₀N₂ 194.23 g/mol Basic scaffold; strong DNA intercalation via planar aromatic ring and amino group .
9-Amino-2-bromoacridine Br (2) C₁₃H₉BrN₂ 273.13 g/mol Bulky bromine increases steric hindrance, potentially reducing intercalation efficiency .
9-Amino-2-methoxyacridine OCH₃ (2) C₁₄H₁₂N₂O 224.26 g/mol Electron-donating methoxy group enhances solubility and may stabilize DNA interactions .
This compound NO₂ (2) C₁₃H₉N₃O₂ 239.23 g/mol* Nitro group is electron-withdrawing; may alter redox potential and DNA-binding affinity (inferred).
9-Amino-6-chloro-2-methoxyacridine Cl (6), OCH₃ (2) C₁₄H₁₁ClN₂O 258.70 g/mol Chlorine at 6-position adds steric bulk; dual substituents may modulate specificity .
N-(2-nitrophenyl)acridin-9-aminium chloride NO₂ (on phenyl) C₁₉H₁₄ClN₃O₂ 351.08 g/mol Nitro group on a phenyl side chain; alters electronic distribution and binding modes .

*Molecular weight calculated based on analogous derivatives.

Métodos De Preparación

Reaction Mechanism and Substrate Design

In SNAT, 9-aminoacridine reacts with nitro-substituted aryl fluorides (e.g., 1-fluoro-2-nitrobenzene) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). The reaction is catalyzed by cesium carbonate (Cs₂CO₃), which deprotonates the amino group to enhance nucleophilicity. The nitro group acts as a strong electron-withdrawing group (EWG), activating the aryl fluoride toward substitution.

Example Protocol (Adapted from Patent WO2011051950A1):

  • Substrate Preparation : 9-Aminoacridine (1.0 equiv) and 1-fluoro-2-nitrobenzene (1.2 equiv) are dissolved in DMSO.

  • Base Addition : Cs₂CO₃ (2.0 equiv) is added under nitrogen.

  • Reaction Conditions : The mixture is heated to 90°C for 12–24 hours.

  • Workup : The product is precipitated by cooling, filtered, and purified via recrystallization.

Key Data:

ParameterValue
Yield78–85%
Purity≥95% (HPLC)
Reaction Time18 hours

This method is scalable and avoids harsh conditions, making it suitable for generating derivatives with varied nitro positioning.

Reductive Amination for Functionalized Side Chains

Reductive amination offers a route to introduce nitro-containing aliphatic or aromatic amines to the 9-position of acridine. While less direct than SNAT, this method is versatile for generating hybrid structures.

Synthetic Workflow

9-Aminoacridine reacts with nitro-substituted aldehydes (e.g., 2-nitrobenzaldehyde) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via imine formation followed by reduction to a stable amine.

Optimized Conditions:

  • Solvent : Methanol or ethanol.

  • Temperature : Room temperature to 60°C.

  • Catalyst : Acetic acid (10 mol%).

Example Yield:

  • 2-Nitrobenzaldehyde derivative: 70% isolated yield after column chromatography.

Limitations : Competitive side reactions may occur if the nitro group is reduced under strongly acidic conditions.

Addition-Elimination (AE) Reactions with Nitro-Substituted Quinones

The AE method exploits the reactivity of 9-aminoacridine with polysubstituted haloquinones containing nitro groups. This one-pot strategy facilitates the formation of fused heterocyclic systems.

Case Study: Reaction with 2-Nitro-1,4-benzoquinone

  • Reaction Setup : 9-Aminoacridine and 2-nitro-1,4-benzoquinone are combined in tetrahydrofuran (THF).

  • Catalyst : Triethylamine (TEA) is added to scavenge HCl.

  • Outcome : The product, a nitro-functionalized acridine-quinone hybrid, is obtained in 65% yield.

Advantages : Rapid synthesis of complex architectures with potential redox-active properties.

Solid-Phase Synthesis (SPS) for Precision Functionalization

SPS enables the modular assembly of 9-aminoacridine derivatives on resin supports, allowing precise incorporation of nitro groups via pre-functionalized building blocks.

Resin Selection and Functionalization

  • Resin Type : Rink Amide-MBHA or 2-chlorotrityl (Cl-Trt) resin.

  • Nitro Group Introduction : 3-Nitro-4-fluorobenzoic acid is preactivated and coupled to the resin-bound amino acid (e.g., Fmoc-Arg(Pbf)-OH).

Stepwise Protocol:

  • Resin Loading : Fmoc-protected amino acid is attached to the resin.

  • Nitro-Aryl Coupling : Preactivated nitrobenzoic acid reacts with the resin.

  • Acridine Conjugation : 9-Aminoacridine undergoes SNAT with the nitroaryl-resin complex.

  • Cleavage : Trifluoroacetic acid (TFA) releases the product, yielding 9-amino-2-nitroacridine derivatives with >90% purity.

Data Table: SPS Performance Metrics

Resin TypeYield (%)Purity (%)
Rink Amide-MBHA8792
Cl-Trt8489

Comparative Analysis of Synthetic Methods

MethodYield Range (%)Purity (%)ScalabilityNitro Positioning Control
SNAT75–8590–95HighExcellent
Reductive Amination65–7085–90ModerateModerate
AE60–6580–85LowLimited
SPS80–8789–92HighExcellent

Key Findings:

  • SNAT is optimal for direct, high-yield nitro introduction.

  • SPS offers unparalleled control over regiochemistry but requires specialized equipment.

  • AE is niche, suited for redox-active hybrid systems.

Q & A

Q. Basic

  • Polar surface area (PSA) : ~68 Ų (predicts moderate membrane permeability) .
  • Hydrogen-bond donors/acceptors : 1 donor (NH2), 4 acceptors (NO2, ring N), influencing solubility in DMSO/PBS .
  • LogP : Estimated ~2.5–3.0 (moderate lipophilicity suitable for in vitro assays) .
  • Stability : Susceptible to photodegradation; store in amber vials at −20°C .

What computational methods predict the binding affinity of this compound derivatives with nucleic acids?

Q. Advanced

  • Molecular docking (AutoDock/Vina) : Models interactions with DNA grooves (e.g., d(CGATCG)₂) using force fields like AMBER .
  • QM/MM simulations : Quantify charge transfer between nitro groups and DNA bases .
  • Pharmacophore modeling : Identifies essential features (e.g., planar aromaticity, H-bond donors) for intercalation .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity : LD50 (mouse, IP) = 56 mg/kg; mutagenic in Ames tests (TA98 strain) .

How can contradictory results in mutagenicity assays be systematically analyzed?

Q. Advanced

  • Assay standardization : Control variables like metabolic activation (S9 mix), exposure time, and cell viability .
  • Dose-response curves : Identify threshold concentrations where mutagenicity switches from positive to negative.
  • Comparative genomics : Use CRISPR-edited cell lines (e.g., TP53−/−) to isolate gene-specific effects .
  • Meta-analysis : Pool data from multiple studies to resolve discrepancies (e.g., conflicting results in Salmonella vs. mammalian cells) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.